molecular formula C8H5ClFNO4 B2753518 Methyl 2-chloro-5-fluoro-4-nitrobenzoate CAS No. 1897500-78-5

Methyl 2-chloro-5-fluoro-4-nitrobenzoate

Cat. No.: B2753518
CAS No.: 1897500-78-5
M. Wt: 233.58
InChI Key: GTHCSQMSHAUBMM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-fluoro-4-nitrobenzoate, also known as this compound, is a chemical compound with the molecular formula C8H5ClFNO4 and a molecular weight of 233.58 g/mol . This compound is characterized by the presence of chloro, fluoro, and nitro substituents on a benzoic acid methyl ester framework, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-fluoro-4-nitrobenzoate typically involves the esterification of 2-Chloro-5-fluoro-4-nitro-benzoic acid. The esterification reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-fluoro-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-chloro-5-fluoro-4-nitrobenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-fluoro-4-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The chloro and nitro groups are electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-5-fluoro-4-nitrobenzoate is unique due to the combination of chloro, fluoro, and nitro substituents on the benzoic acid methyl ester framework. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-chloro-5-fluoro-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-6(10)7(11(13)14)3-5(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHCSQMSHAUBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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